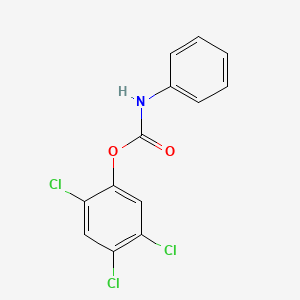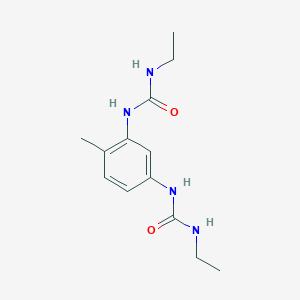
1,1'-(4-Methyl-1,3-phenylene)bis(3-ethylurea)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea): is a chemical compound with the molecular formula C13H20N4O2 and a molecular weight of 264.33 g/mol It is a derivative of urea, featuring a phenylene group substituted with methyl and ethylurea groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Methyl-1,3-phenylenediamine} + 2 \text{Ethyl isocyanate} \rightarrow \text{1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea)} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to optimize the yield .
Industrial Production Methods
Industrial production of 1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high purity and yield. The product is then purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials
作用機序
The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.
類似化合物との比較
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea) can be compared with other similar compounds such as:
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea): Similar structure but with butyl groups instead of ethyl groups.
1,1’-(4-Methyl-1,3-phenylene)bis(3-methylurea): Contains methyl groups instead of ethyl groups.
1,1’-(4-Methyl-1,3-phenylene)bis(3-benzylurea): Features benzyl groups instead of ethyl groups.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variation in substituent groups.
特性
CAS番号 |
25635-03-4 |
|---|---|
分子式 |
C13H20N4O2 |
分子量 |
264.32 g/mol |
IUPAC名 |
1-ethyl-3-[3-(ethylcarbamoylamino)-4-methylphenyl]urea |
InChI |
InChI=1S/C13H20N4O2/c1-4-14-12(18)16-10-7-6-9(3)11(8-10)17-13(19)15-5-2/h6-8H,4-5H2,1-3H3,(H2,14,16,18)(H2,15,17,19) |
InChIキー |
KXIZTLVQHOBRKM-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


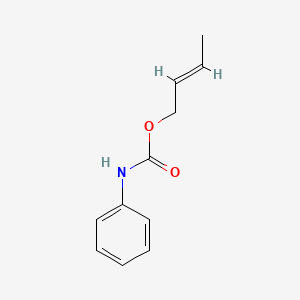
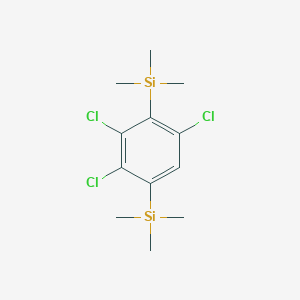
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074873.png)

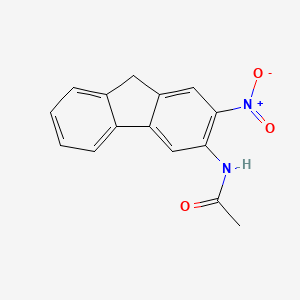
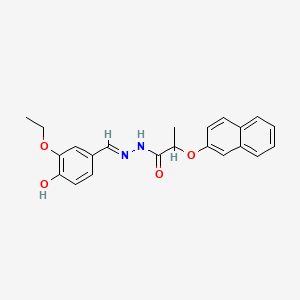
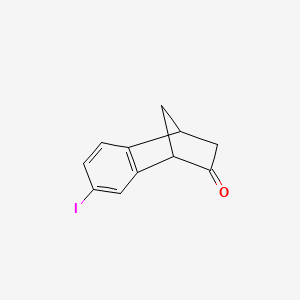
![8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B15074907.png)
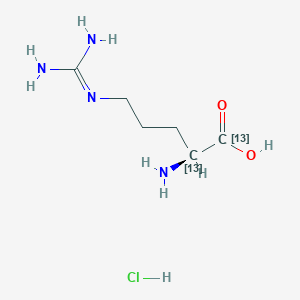
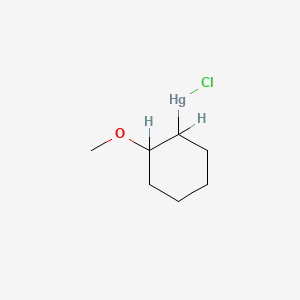
![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)
![N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B15074924.png)

